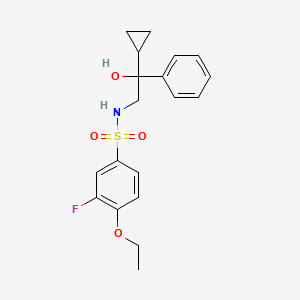

![molecular formula C19H19ClN2O3 B2596280 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921792-64-5](/img/structure/B2596280.png)

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

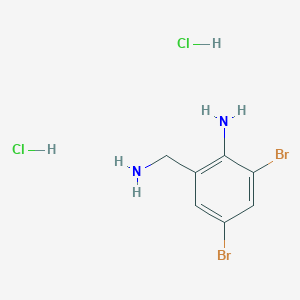

The compound “2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), an oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen), and a chloro group attached to the benzene ring1.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the oxazepine ring and the attachment of the benzamide and chloro groups. However, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis

The molecular formula of this compound is C19H19ClN2O3, and its molecular weight is 358.821. The compound contains several functional groups, including an amide, a chloro group, and an oxazepine ring. These groups can significantly influence the compound’s reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the chloro group could be involved in substitution reactions. The oxazepine ring might also participate in various ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents. However, without specific data, it’s challenging to provide a detailed analysis of its properties1.Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Analog Synthesis and Antibacterial Activity : Analog compounds of the benzamide class, including structures similar to 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, have been synthesized and evaluated for their antibacterial properties. For instance, a study demonstrated the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Heterocyclic Hybrids and Anticancer Properties : Benzimidazole-tethered oxazepine heterocyclic hybrids, related to the benzamide under discussion, have been synthesized and shown potential in anticancer applications. For example, a study synthesized a series of these hybrids and assessed their cytotoxicity against cancer cell lines, indicating potential utility in cancer treatment (Almansour et al., 2016).

Application in Biochemical Studies

Synthesis and Oxidation Studies : Related compounds have been used in studies exploring synthesis pathways and oxidation reactions. For instance, research on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, which are structurally related to the benzamide , provides insights into the chemical behavior and potential applications of these compounds (Lévai et al., 2002).

Electrochemical Studies : Benzoxazole compounds, which share a similar structural framework, have been studied for their electrochemical behaviors. Such studies contribute to the understanding of the electrochemical properties and potential applications of benzamide derivatives (Zeybek et al., 2009).

Development in Pharmaceutical Research

- Serotonin Receptor Antagonists : Derivatives similar to 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide have been developed as potent serotonin-3 (5-HT3) receptor antagonists. These compounds demonstrate significant potential in pharmaceutical applications, particularly in the treatment of conditions mediated by serotonin receptors (Harada et al., 1995).

Safety And Hazards

As with any chemical compound, handling “2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” would require appropriate safety measures. However, without specific safety data, it’s difficult to provide detailed safety and hazard information1.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. However, without more information or research on this specific compound, it’s challenging to predict specific future directions.

Please note that this analysis is based on the structure of the compound and general knowledge of chemistry. For a more accurate and detailed analysis, specific studies or resources would be needed.

properties

IUPAC Name |

2-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-12(8-9-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYCGSOVKRILOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2596203.png)

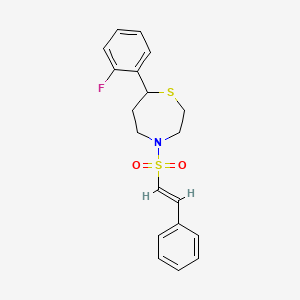

![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)

![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)